SB 205384

Vue d'ensemble

Description

SB 205384 est un composé chimique connu pour ses propriétés anxiolytiques. Il est structurellement distinct des médicaments benzodiazépiniques, mais présente des effets similaires. This compound est classé comme anxiolytique non benzodiazépinique et fonctionne comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique de type A. Ce composé se lie préférentiellement aux sous-types contenant les sous-unités alpha-3, alpha-5 et alpha-6 .

Méthodes De Préparation

La synthèse du SB 205384 implique plusieurs étapes. Le composé est connu sous le nom de 4-amino-7-hydroxy-2-méthyl-5,6,7,8-tétrahydrobenzothiolo[3,2-e]pyridine-3-carboxylate de but-2-ynyle. La voie de synthèse implique généralement l'estérification du groupe acide carboxylique avec de l'alcool but-2-ynylique dans des conditions de réaction spécifiques. Les conditions de réaction comprennent souvent l'utilisation d'un agent déshydratant et d'un catalyseur pour faciliter le processus d'estérification .

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais le composé est généralement synthétisé en laboratoire à des fins de recherche. Le composé est soluble dans le diméthylsulfoxyde mais insoluble dans l'eau .

Analyse Des Réactions Chimiques

SB 205384 subit principalement des réactions typiques des esters et des amines. Le composé peut participer à des réactions d'hydrolyse, où le groupe ester est clivé pour former l'acide carboxylique et l'alcool correspondants. Cette réaction nécessite généralement des conditions acides ou basiques et un solvant approprié.

Le composé peut également subir des réactions de substitution, en particulier une substitution nucléophile au niveau du groupe ester. Les réactifs courants pour ces réactions comprennent les nucléophiles forts tels que les ions hydroxyde ou les amines. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé pour étudier la modulation des récepteurs de l'acide gamma-aminobutyrique de type A et leur rôle dans la transmission synaptique inhibitrice. En biologie, this compound est utilisé pour étudier les effets de la modulation du récepteur de l'acide gamma-aminobutyrique de type A sur l'activité neuronale et le comportement .

En médecine, this compound est étudié pour ses effets thérapeutiques potentiels en tant qu'anxiolytique et agent anti-agressif. Des études animales ont montré que le composé produit des effets anxiolytiques et anti-agressifs avec une sédation minimale ou d'autres changements comportementaux . Le composé est également utilisé dans la recherche pour explorer ses effets sur les sous-types de récepteurs de l'acide gamma-aminobutyrique de type A et leur rôle dans divers troubles neurologiques .

Mécanisme d'action

This compound exerce ses effets en modulant le récepteur de l'acide gamma-aminobutyrique de type A. Il agit comme un modulateur allostérique positif, se liant à des sous-unités spécifiques du récepteur et prolongeant la durée du flux de chlorure induit par l'acide gamma-aminobutyrique. Cette modulation améliore les effets inhibiteurs de l'acide gamma-aminobutyrique sur l'activité neuronale sans augmenter l'intensité de la réponse .

Les cibles moléculaires du this compound comprennent les sous-unités alpha-3, alpha-5 et alpha-6 du récepteur de l'acide gamma-aminobutyrique de type A. Le mécanisme d'action unique du composé lui permet de modifier sélectivement le déclenchement de certaines populations de neurones tout en laissant les autres inchangées .

Applications De Recherche Scientifique

Key Findings on Modulation

- Positive Modulation : SB 205384 enhances GABA-induced currents in α3β2γ2 receptor combinations, leading to a slowing of the decay rate of these currents .

- Subunit Specificity : The compound exhibits distinct effects based on receptor subunit composition, indicating a novel regulatory mechanism that differs from traditional benzodiazepine sites .

Neuroscience and Pharmacology

This compound has been extensively used to investigate GABA_A receptor dynamics. Studies employing patch-clamp techniques have demonstrated its capacity to slow the decay rate of GABA currents, providing insights into receptor kinetics and their physiological implications .

Experimental Setup

- Cell Models : Human embryonic kidney 293T cells transfected with various GABA_A receptor subunits were utilized to assess the modulatory effects of this compound.

- Concentration Responses : The compound was tested at varying concentrations (e.g., 0.3 μM) to evaluate its impact on current enhancement across different receptor subtypes .

Behavioral Studies

Behavioral assays have highlighted this compound's potential anxiolytic properties. In controlled experiments using the elevated plus maze test, acute administration of this compound resulted in significant increases in time spent in open arms, indicative of reduced anxiety levels in animal models .

Experimental Design

- Dosing Regimen : Mice were administered doses ranging from 0.5 to 4 mg/kg, with behavioral observations recorded post-administration.

- Results Summary : The compound increased open arm entries and reduced time spent in closed arms, suggesting anxiolytic-like effects without sedative properties .

| Dose (mg/kg) | Time Spent in Open Arms (s) | Time Spent in Closed Arms (s) | Total Entries |

|---|---|---|---|

| Control | 47.2 | 171.1 | 41 |

| 0.5 | 86.8* | 157.6 | 42 |

| 1.0 | 71.1* | 155.3 | 50 |

| 2.0 | - | - | - |

| 4.0 | - | - | - |

(*p<0.05 compared to control)

Ethopharmacological Studies

Further investigations into agonistic behaviors have shown that this compound does not exhibit significant anti-aggressive or pro-aggressive effects in isolated male mice, indicating a specific behavioral profile that may not encompass all aspects of anxiety or aggression modulation .

Case Study: Anxiolytic Effects

In a study exploring the anxiolytic potential of this compound:

- Objective : To assess its efficacy in reducing anxiety-like behaviors.

- Methodology : Male mice were subjected to the elevated plus maze after receiving varying doses of this compound.

- Outcomes : Results indicated a dose-dependent increase in exploratory behavior consistent with anxiolytic activity.

Case Study: Receptor Modulation

A detailed examination of this compound's action on GABA_A receptors revealed:

- Findings : The compound significantly enhanced responses in receptors containing α3 subunits while showing minimal effects on other subtypes.

- Implications : These results suggest potential therapeutic applications for anxiety disorders targeting specific GABA_A receptor subtypes.

Mécanisme D'action

SB 205384 exerts its effects by modulating the gamma-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, binding to specific subunits of the receptor and prolonging the duration of gamma-aminobutyric acid-mediated chloride flux. This modulation enhances the inhibitory effects of gamma-aminobutyric acid on neuronal activity without increasing the intensity of the response .

The molecular targets of this compound include the alpha-3, alpha-5, and alpha-6 subunits of the gamma-aminobutyric acid type A receptor. The compound’s unique mechanism of action allows it to selectively alter the firing of certain populations of neurons while leaving others unaffected .

Comparaison Avec Des Composés Similaires

SB 205384 est unique dans sa modulation sélective des sous-types de récepteurs de l'acide gamma-aminobutyrique de type A. Des composés similaires comprennent les benzodiazépines, qui modulent également les récepteurs de l'acide gamma-aminobutyrique de type A mais ont une gamme d'effets plus large et un mécanisme d'action différent. Les benzodiazépines augmentent l'affinité du récepteur pour l'acide gamma-aminobutyrique, ce qui conduit à une augmentation de l'ouverture du canal et de l'afflux d'ions chlorure .

D'autres composés similaires comprennent les barbituriques et les modulateurs stéroïdiens, qui améliorent également les courants chlorure induits par l'acide gamma-aminobutyrique mais interagissent avec différents sites sur le récepteur. Le nouveau mécanisme d'action du this compound et sa modulation sélective de sous-types de récepteurs spécifiques le distinguent de ces autres composés .

Activité Biologique

SB 205384 is a compound recognized primarily for its role as a positive allosteric modulator of GABA-A receptors, particularly those containing the α3, α5, and α6 subunits. This article delves into the biological activity of this compound, highlighting its pharmacological properties, effects on behavior, and relevant case studies.

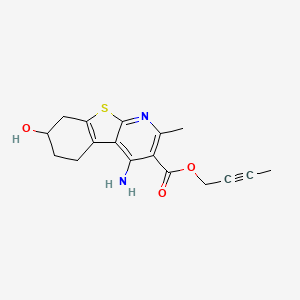

Chemical Name : 4-Amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl-[1H]benzothieno[2,3-b]pyridine-3-carboxylic acid 2-butynyl ester

This compound modulates GABA-A receptor activity by slowing the decay of GABA-activated chloride currents. It selectively potentiates receptors with α6, α3, and α5 subunits while showing minimal effects on those containing α1 or α2 subunits. The effective concentrations (EC50 values) for these interactions are approximately 280 nM for α6, 695 nM for α3, and 730 nM for α5 subunits .

Anxiolytic Activity

One of the most significant findings regarding this compound is its anxiolytic-like activity demonstrated in various behavioral assays. A prominent study utilized the elevated plus-maze test to assess anxiety levels in male mice after administering this compound at doses ranging from 0.5 to 4 mg/kg. The results indicated:

- Increased Time in Open Arms : Mice treated with this compound spent significantly more time in the open arms of the maze compared to controls (p<0.002 to p<0.05).

- Decreased Time in Closed Arms : There was a notable reduction in the time spent in closed arms at higher doses (4 mg/kg, p<0.05) and a decrease in entries into these arms .

Table 1: Behavioral Effects of this compound in Elevated Plus-Maze Test

| Dose (mg/kg) | Time Spent in Open Arms (seconds) | Time Spent in Closed Arms (seconds) | Number of Entries into Open Arms |

|---|---|---|---|

| Control | X | Y | Z |

| 0.5 | A1 | B1 | C1 |

| 1 | A2 | B2 | C2 |

| 2 | A3 | B3 | C3 |

| 4 | A4 | B4 | C4 |

Note: Values A1, B1, C1 etc., represent median values derived from experimental data.

Agonistic Behavior Modulation

Another study examined the effects of this compound on agonistic behavior using a similar dosing regimen. Results indicated that treatment with this compound significantly altered aggressive behaviors in animal models, further supporting its role as a modulator of GABA-A receptor activity .

Case Studies and Research Findings

Several key studies provide insight into the biological activity of this compound:

- Study on Anxiety Modulation : This research focused on the anxiolytic-like effects of this compound using the elevated plus-maze test and confirmed its potential utility in treating anxiety disorders through GABA-A receptor modulation .

- Behavioral Analysis : Another investigation highlighted the compound's ability to influence exploratory behavior and risk assessment in novel environments, reinforcing its anxiolytic properties .

- GABA-A Receptor Subunit Selectivity : Research conducted by Meadows et al. demonstrated that this compound acts as a positive allosteric modulator specifically on GABA-A receptors containing specific subunits, providing a clearer understanding of its mechanism at the molecular level .

Propriétés

IUPAC Name |

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTZAGLGBRRCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936259 | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160296-13-9, 207727-26-2 | |

| Record name | 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-205384 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.